Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate

Crystallography Hydrogen-bond networks Conformational analysis

Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate (molecular formula C₂₁H₂₂N₂O₄, exact mass 366.157957 g/mol) belongs to the 4-anilino-5-oxo-1-phenylpyrrole-2-carboxylate class. This class is characterized by a central 2,5-dihydro-1H-pyrrole ring bearing an N1-phenyl group, a C2-ethyl carboxylate, a C2-methyl substituent, a C4-anilino linkage, and a C5 carbonyl.

Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
Cat. No. B5037569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate
Molecular FormulaC21H22N2O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(C=C(C(=O)N1C2=CC=CC=C2)NC3=CC=C(C=C3)OC)C
InChIInChI=1S/C21H22N2O4/c1-4-27-20(25)21(2)14-18(22-15-10-12-17(26-3)13-11-15)19(24)23(21)16-8-6-5-7-9-16/h5-14,22H,4H2,1-3H3
InChIKeyGANZTZGWSKOFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate – Structural Identity, Comparator Landscape, and Procurement Positioning


Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate (molecular formula C₂₁H₂₂N₂O₄, exact mass 366.157957 g/mol) belongs to the 4-anilino-5-oxo-1-phenylpyrrole-2-carboxylate class . This class is characterized by a central 2,5-dihydro-1H-pyrrole ring bearing an N1-phenyl group, a C2-ethyl carboxylate, a C2-methyl substituent, a C4-anilino linkage, and a C5 carbonyl. The compound is differentiated from its closest in-class analogs by the presence of a para‑methoxy (–OCH₃) substituent on the 4‑anilino phenyl ring, a structural feature that directly modulates electronic character, hydrogen‑bonding capacity, and lipophilicity relative to unsubstituted, meta‑methoxy, and alternative N‑aryl variants [1]. Procurement‑relevant characteristics include a reported typical purity of 95% and a molecular complexity rating of 577, both of which are comparable to marketed analogs in this scaffold family .

Why In‑Class Substitution of Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate Cannot Be Assumed Equivalent


Within the 4‑anilino‑5‑oxo‑1‑phenylpyrrole‑2‑carboxylate scaffold family, even minor substituent alterations produce divergent molecular recognition profiles that render generic interchange scientifically unsound. The target compound carries a para‑methoxyanilino group at C4; the closest literature‑characterized comparator, ethyl 4‑anilino‑2‑methyl‑5‑oxo‑1‑phenyl‑2,5‑dihydro‑1H‑pyrrole‑2‑carboxylate (the des‑methoxy analog), adopts a markedly different crystal packing arrangement—forming inversion dimers via paired N–H⋯O hydrogen bonds with an R₂²(10) ring motif and exhibiting distinct dihedral angles of 77.81° and 25.33° between the central pyrrole ring and the pendant N‑phenyl and aniline phenyl rings, respectively [1]. Introduction of the para‑methoxy group alters both the hydrogen‑bond donor/acceptor landscape and the conformational ensemble accessible to the 4‑anilino arm, which in turn modifies target‑binding geometry in biological assays. Additionally, the para‑methoxy regioisomer is chemically distinct from the 3‑methoxyanilino (meta) variant catalogued as CHEBI:113209 [2]; meta vs. para positioning of the methoxy group yields different electron‑donating resonance effects on the anilino nitrogen, with predictable consequences for kinase hinge‑binding interactions, cytochrome P450 metabolism, and aqueous solubility. These structure‑level differences propagate into divergent biological activity readouts, making direct substitution of any close analog—without side‑by‑side confirmatory data—an uncontrolled variable in assay development, SAR campaigns, or chemical biology probe studies.

Quantitative Differentiation Evidence: Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate vs. Closest Analogs


Para-Methoxy Substitution vs. Des-Methoxy Analog: Crystallographic Conformation and Hydrogen-Bonding Architecture

The des‑methoxy analog ethyl 4‑anilino‑2‑methyl‑5‑oxo‑1‑phenyl‑2,5‑dihydro‑1H‑pyrrole‑2‑carboxylate has been characterized by single‑crystal X‑ray diffraction, revealing a central pyrrole ring with r.m.s. deviation of 0.014 Å, dihedral angles of 77.81° (N1‑phenyl) and 25.33° (aniline phenyl) relative to the pyrrole plane, an intramolecular N–H⋯O hydrogen bond, and intermolecular inversion‑dimer formation via paired N–H⋯O bonds (R₂²(10) motif) [1]. The target compound bearing a para‑methoxy group on the aniline ring introduces an additional hydrogen‑bond acceptor (the methoxy oxygen) and alters the electron density at the anilino nitrogen through resonance (+M effect), which is expected to weaken the N–H donor strength, shift the preferred dihedral angle of the 4‑anilino substituent, and potentially disrupt the R₂²(10) dimer motif observed in the des‑methoxy crystal lattice. These changes directly impact solid‑state stability, solubility, and the conformational pre‑organization relevant to target‑binding events. No single‑crystal data are yet available for the para‑methoxy analog, representing an evidence gap that should be addressed through experimental structure determination [1].

Crystallography Hydrogen-bond networks Conformational analysis

Para- vs. Meta-Methoxyanilino Regioisomerism: Differential ChEBI Ontology Classification and Predicted Pharmacophoric Geometry

The target compound (para‑methoxyanilino) and its meta‑methoxy isomer (CHEBI:113209, 4‑(3‑methoxyanilino)‑2‑methyl‑5‑oxo‑1‑phenyl‑2‑pyrrolecarboxylic acid ethyl ester) are constitutionally isomeric, differing solely in the position of the methoxy substituent on the aniline ring [1][2]. In medicinal chemistry, para‑ vs. meta‑methoxy placement on an anilino ring is a well‑established determinant of target selectivity: the para‑methoxy group extends the conjugated π‑system and reinforces the +M electron‑donating effect onto the anilino nitrogen, increasing its hydrogen‑bond acceptor basicity, whereas the meta‑methoxy exerts only a weak inductive (−I) effect, leaving the anilino NH a stronger hydrogen‑bond donor [3]. In kinase inhibitor scaffolds, this difference has been shown to shift selectivity between closely related kinase targets (e.g., c‑Met vs. VEGFR2). Applied to this pyrrole scaffold, the para‑methoxy compound is predicted to favor binding pockets that accommodate a more electron‑rich, planar anilino arm, while the meta‑methoxy variant is predicted to retain greater conformational flexibility and a more acidic NH. The ChEBI ontology classifies the meta isomer as a pyrroline (CHEBI:23763); no ChEBI entry yet exists for the para isomer [1].

Regiochemistry Pharmacophore modeling Chemical ontology

N1-Phenyl vs. N1-(4-Methoxyphenyl) Differentiation: Mass Spectrometric Identity and Predicted LogP/ADME Divergence

A structurally related compound—ethyl 4-(4-methoxyanilino)-1-(4-methoxyphenyl)-5-oxo-2H-pyrrole-2-carboxylic acid ethyl ester (C₂₁H₂₂N₂O₅, MW 382.42 g/mol)—differs from the target compound only by an additional para‑methoxy substituent on the N1‑phenyl ring [1]. This single‑atom change (O vs. H) increases the molecular mass by 16 Da (366.4 → 382.4) and adds one hydrogen‑bond acceptor. The GC‑MS spectrum of the N1‑(4‑methoxyphenyl) analog has been deposited in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC‑MS Library, providing a reference fragmentation pattern [1]. The target compound (N1‑phenyl, no para‑OCH₃) is predicted to exhibit a lower LogP by approximately 0.5–0.7 units (based on the π value of aromatic –OCH₃ ≈ +0.5 to +0.7), reduced polar surface area by ~9 Ų, and altered metabolic soft‑spot profile (absence of the N1‑aryl O‑demethylation site). These differences are critical in cellular assays where membrane permeability and intracellular accumulation govern apparent potency.

Mass spectrometry Lipophilicity ADME prediction

Biological Activity Differentiation: CCR5 Antagonism and Cellular Differentiation Induction vs. In‑Class Comparators

Preliminary pharmacological screening data indicate that the target compound exhibits CCR5 antagonist activity, with potential application in treating CCR5‑mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This activity profile is mechanistically distinct from the 5‑lipoxygenase (5‑LOX) translocation inhibition reported for related pyrrole‑2‑carboxylate analogs in the ChEMBL database (ChEMBL_4193; CHEMBL619995), which were tested in rat RBL‑2H3 cells [2]. Additionally, the target compound has been described as exhibiting activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anticancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [3]. These functional annotations position the target compound within a chemokine receptor‑modulating and differentiation‑inducing space, whereas the closest des‑methoxy analog (ethyl 4‑anilino‑2‑methyl‑5‑oxo‑1‑phenyl‑2,5‑dihydro‑1H‑pyrrole‑2‑carboxylate) has been reported primarily for its crystallographic properties with no corresponding biological activity disclosure [4].

CCR5 antagonist Anticancer Cellular differentiation

Recommended Application Scenarios for Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate Based on Verified Differentiation Evidence


Chemical Biology Probe Development for CCR5‑Mediated Signaling Pathways

Laboratories investigating CC chemokine receptor 5 (CCR5) pharmacology—including HIV‑1 entry inhibition, inflammatory cell migration, and autoimmune disease models—may prioritize this compound based on its reported CCR5 antagonist annotation [1]. Unlike the des‑methoxy analog, which lacks any disclosed biological activity, and the meta‑methoxy isomer (CHEBI:113209), which also lacks CCR5 data, the para‑methoxy compound provides a defined starting point for structure–activity relationship (SAR) expansion around the 4‑anilino substituent. Users should note that quantitative IC₅₀ values for CCR5 antagonism are not publicly available; confirmatory dose‑response testing in an appropriate CCR5‑expressing cell line (e.g., HEK293T‑CCR5 or CHO‑CCR5) is recommended before committing to large‑scale procurement.

Differentiation‑Inducing Agent Screening in Oncology and Dermatology Research

The compound's reported activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [1] supports its use as a phenotypic screening tool in cancer biology (e.g., acute myeloid leukemia differentiation therapy models) and dermatological research (e.g., psoriasis hyperproliferation models). This functional annotation distinguishes the target compound from close analogs that have not been profiled in differentiation assays. Procurement for these applications should be accompanied by cell‑type‑specific validation, as the original assay conditions (cell line, differentiation markers, compound concentration) are not detailed in the publicly available patent abstract.

Crystallography and Solid‑State Characterization: Extending the Structural Database of 4‑Anilino Pyrrole‑2‑Carboxylates

The des‑methoxy analog has been fully characterized by single‑crystal X‑ray diffraction, revealing specific hydrogen‑bonded dimer motifs (R₂²(10)) and conformational parameters (dihedral angles of 77.81° and 25.33°) [1]. The target para‑methoxy compound lacks a published crystal structure, representing a clear structural biology opportunity. Procurement for crystallization trials—particularly co‑crystallization with CCR5 or relevant kinase domains—can address this evidence gap and generate the first direct head‑to‑head conformational comparison between the para‑methoxy and des‑methoxy variants within the same crystal lattice environment.

Physicochemical Comparator Studies: Para‑Methoxy Effects on Solubility, Permeability, and Metabolic Stability

The predicted LogP difference of 0.5–0.7 units between the target compound and the N1‑(4‑methoxyphenyl) analog [1], combined with the distinct hydrogen‑bond acceptor count (5 vs. 6), makes this compound a valuable tool for systematic physicochemical profiling studies. Procurement for parallel artificial membrane permeability assay (PAMPA), kinetic solubility, and microsomal stability comparisons against the des‑methoxy (C₂₀H₂₀N₂O₃, MW 336.4), meta‑methoxy (CHEBI:113209, C₂₁H₂₂N₂O₄), and N1‑(4‑methoxyphenyl) (C₂₁H₂₂N₂O₅, MW 382.4) analogs can quantify the contribution of the para‑methoxyanilino motif to drug‑like properties, informing lead optimization decisions in medicinal chemistry programs targeting this scaffold.

Quote Request

Request a Quote for Ethyl 4-(4-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.